molecular formula C9H11BO3S B12509301 (4-((Acetylthio)methyl)phenyl)boronic acid

(4-((Acetylthio)methyl)phenyl)boronic acid

Cat. No.: B12509301
M. Wt: 210.06 g/mol
InChI Key: IUWOUKJDBMYDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((Acetylthio)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an acetylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Acetylthio)methyl)phenyl)boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with thioacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the acetylthio group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-((Acetylthio)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-((Acetylthio)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((Acetylthio)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The acetylthio group can also participate in coordination with metal catalysts, enhancing the reactivity and selectivity of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((Acetylthio)methyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and acetylthio functional groups. This combination allows for enhanced reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C9H11BO3S

Molecular Weight

210.06 g/mol

IUPAC Name

[4-(acetylsulfanylmethyl)phenyl]boronic acid

InChI

InChI=1S/C9H11BO3S/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5,12-13H,6H2,1H3

InChI Key

IUWOUKJDBMYDTB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CSC(=O)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.